molecular formula C9H21NO B13611689 4-Isopropoxy-2,2-dimethylbutan-1-amine

4-Isopropoxy-2,2-dimethylbutan-1-amine

Cat. No.: B13611689
M. Wt: 159.27 g/mol
InChI Key: ATHDITPUGCGTHT-UHFFFAOYSA-N
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Description

4-Isopropoxy-2,2-dimethylbutan-1-amine is a branched aliphatic amine characterized by a butanamine backbone substituted with an isopropoxy group at the fourth carbon and two methyl groups at the second carbon. Its molecular formula is C₉H₂₁NO, with a molecular weight of 159.27 g/mol. The isopropoxy group (-OCH(CH₃)₂) introduces steric bulk and moderate lipophilicity (estimated LogP ≈ 1.8), distinguishing it from simpler alkoxy-substituted analogs.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2,2-dimethyl-4-propan-2-yloxybutan-1-amine

InChI

InChI=1S/C9H21NO/c1-8(2)11-6-5-9(3,4)7-10/h8H,5-7,10H2,1-4H3

InChI Key

ATHDITPUGCGTHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC(C)(C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2,2-dimethylbutan-1-amine typically involves the reaction of 2,2-dimethylbutan-1-amine with isopropyl alcohol under acidic conditions to form the isopropoxy derivative. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-Isopropoxy-2,2-dimethylbutan-1-amine may involve a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Isopropoxy-2,2-dimethylbutan-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-Isopropoxy-2,2-dimethylbutan-1-amine, differing primarily in substituents:

4-Methoxy-2,2-dimethylbutan-1-amine (PubChem) Molecular Formula: C₇H₁₇NO Substituents: Methoxy (-OCH₃) at C4, dimethyl (-CH₃)₂ at C2. Key Differences: The smaller methoxy group enhances polarity and solubility in polar solvents compared to isopropoxy. LogP ≈ 1.2, indicating lower lipophilicity .

4,4-Difluoro-2,2-dimethylbutan-1-amine Hydrochloride (Supplier Data) Molecular Formula: C₆H₁₄ClF₂N (hydrochloride salt) Substituents: Difluoro (-F₂) at C4, dimethyl (-CH₃)₂ at C2. The hydrochloride salt form improves aqueous solubility but reduces LogP (free base LogP ≈ 0.5) .

3-[4-[2-(Dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine (Compound ID: CP0501951) Molecular Formula: C₁₅H₂₆N₂O Substituents: Aromatic phenoxy group with dimethylaminoethyl and dimethylamine side chains.

1-(4-Methoxyphenyl)propan-2-amine (FDB001873) Molecular Formula: C₁₀H₁₅NO Substituents: Methoxyphenyl ring at C1, secondary amine at C2.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Substituents Solubility (Polar Solvents) LogP Notable Features
4-Isopropoxy-2,2-dimethylbutan-1-amine 159.27 Isopropoxy, dimethyl Moderate ~1.8 High steric bulk
4-Methoxy-2,2-dimethylbutan-1-amine 131.22 Methoxy, dimethyl High ~1.2 Enhanced polarity
4,4-Difluoro-2,2-dimethylbutan-1-amine HCl 181.63 (salt) Difluoro, dimethyl High (salt form) ~0.5* Electronegative, salt stability
3-[4-[2-(Dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine 250.38 Aromatic, tertiary amines Low (free base) ~2.5 Aromatic π-system
1-(4-Methoxyphenyl)propan-2-amine 165.23 Methoxyphenyl Low ~1.7 Structural similarity to amphetamines

*LogP for free base form of 4,4-difluoro derivative.

Industrial and Research Relevance

  • 4-Methoxy-2,2-dimethylbutan-1-amine : Used in small-molecule synthesis due to its balance of solubility and reactivity .
  • 4,4-Difluoro-2,2-dimethylbutan-1-amine HCl: Widely available via suppliers (e.g., AnHui Kimousn Biotechnology, BIC-CHEM), suggesting applications in pharmaceuticals or agrochemicals .

Key Research Findings

Substituent Effects on Solubility: Methoxy and hydrochloride salt derivatives exhibit higher solubility in polar media, whereas isopropoxy and aromatic analogs favor nonpolar environments. Fluorine substitution (e.g., 4,4-difluoro derivative) enhances metabolic stability in drug candidates .

Steric and Electronic Influences :

  • The isopropoxy group in 4-Isopropoxy-2,2-dimethylbutan-1-amine may hinder crystallization, leading to amorphous solid forms in formulation.
  • Tertiary amines (e.g., CP0501951) show increased basicity, enabling salt formation with acids for improved bioavailability .

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